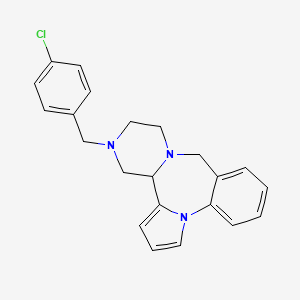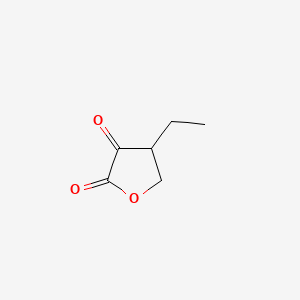![molecular formula C48H94O6S3Sn B12703640 Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate CAS No. 84030-43-3](/img/structure/B12703640.png)
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by its unique structure, which includes multiple functional groups and a tin atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include decyl alcohol, dodecyl bromide, and tin chloride. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds.
Biology
In biological research, this compound is studied for its potential biological activity. Organotin compounds are known to exhibit antimicrobial and antifungal properties, and this compound is no exception. Researchers investigate its effects on various microorganisms to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential therapeutic applications are explored, particularly in the development of new drugs. Its unique structure and reactivity make it a candidate for drug design and development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mecanismo De Acción
The mechanism of action of Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin oxide: Known for its antifungal properties.
Triphenyltin chloride: Used in agriculture as a pesticide.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane.
Uniqueness
Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
84030-43-3 |
|---|---|
Fórmula molecular |
C48H94O6S3Sn |
Peso molecular |
982.2 g/mol |
Nombre IUPAC |
decyl 2-[bis[(2-decoxy-2-oxoethyl)sulfanyl]-dodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/3C12H24O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;1-3-5-7-9-11-12-10-8-6-4-2;/h3*15H,2-11H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
Clave InChI |
UMNKGEDHHPRECS-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


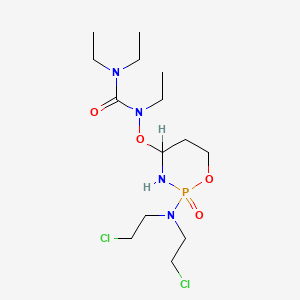
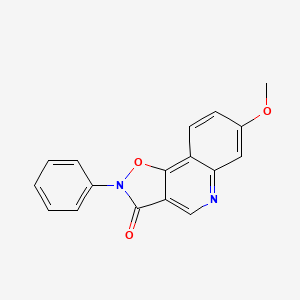
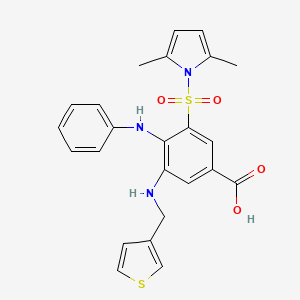
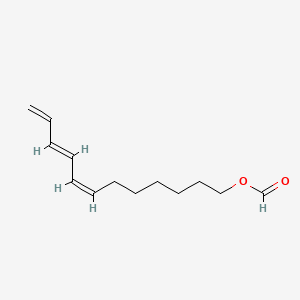
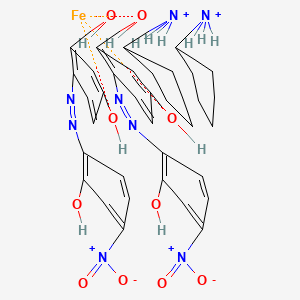
![[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;N,N-diethylethanamine](/img/structure/B12703589.png)
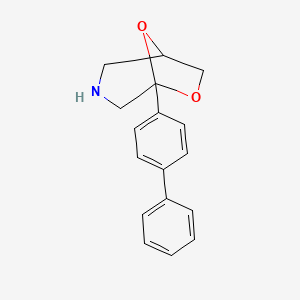
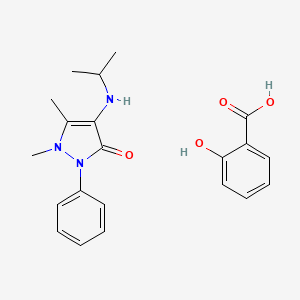

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)

